2,5-Difluoropyridin-3-amine 2,5-Difluoropyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1214349-97-9
VCID: VC8219317
InChI: InChI=1S/C5H4F2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
SMILES: C1=C(C=NC(=C1N)F)F
Molecular Formula: C5H4F2N2
Molecular Weight: 130.10 g/mol

2,5-Difluoropyridin-3-amine

CAS No.: 1214349-97-9

Cat. No.: VC8219317

Molecular Formula: C5H4F2N2

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluoropyridin-3-amine - 1214349-97-9

Specification

CAS No. 1214349-97-9
Molecular Formula C5H4F2N2
Molecular Weight 130.10 g/mol
IUPAC Name 2,5-difluoropyridin-3-amine
Standard InChI InChI=1S/C5H4F2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Standard InChI Key PMBBWPWXKXERJA-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1N)F)F
Canonical SMILES C1=C(C=NC(=C1N)F)F

Introduction

Chemical Structure and Molecular Composition

Molecular Architecture

2,5-Difluoropyridin-3-amine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The fluorine substituents at the 2- and 5-positions and the amino group at the 3-position create a distinct electronic environment. The molecular formula is C₅H₄F₂N₂, with a molecular weight of 130.10 g/mol . The SMILES notation (FC1=NC=C(F)C=C1N) and InChI key (PMBBWPWXKXERJA-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1214349-97-9
Molecular FormulaC₅H₄F₂N₂
Molecular Weight130.10 g/mol
SMILESFC1=NC=C(F)C=C1N
InChIInChI=1S/C5H4F2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
InChI KeyPMBBWPWXKXERJA-UHFFFAOYSA-N

Electronic and Steric Effects

The electron-withdrawing fluorine atoms induce a partial positive charge on the pyridine ring, enhancing electrophilic substitution reactivity at specific positions. Conversely, the amino group (-NH₂) acts as an electron donor, creating regions of localized electron density. This interplay influences the compound’s interactions with biological targets and its behavior in synthetic reactions .

Physicochemical Properties

Solubility and Stability

2,5-Difluoropyridin-3-amine is a colorless solid with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. The fluorine atoms increase lipophilicity, as evidenced by its predicted logP value of 1.82 (estimated using XLogP3) . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Spectroscopic Characteristics

  • NMR Spectroscopy: The fluorine atoms produce distinct signals in ¹⁹F NMR (δ = -120 to -140 ppm), while the amino group resonates near δ 5.5 ppm in ¹H NMR .

  • Mass Spectrometry: ESI-MS analysis reveals a molecular ion peak at m/z 130.09 ([M+H]⁺), consistent with its molecular formula .

Synthetic Routes and Challenges

Historical Synthesis Methods

While specific protocols for 2,5-Difluoropyridin-3-amine are scarce, analogous fluoropyridines are typically synthesized via:

  • Direct Fluorination: Using HF or F₂ gas under controlled conditions.

  • Nucleophilic Aromatic Substitution: Displacing halogen atoms with fluorine sources like KF .

Industrial Production Barriers

Applications in Pharmaceutical Research

Drug Design and Optimization

Fluorine’s ability to enhance bioavailability and metabolic stability makes 2,5-Difluoropyridin-3-amine a promising scaffold for:

  • Kinase Inhibitors: Fluorine atoms improve binding affinity to ATP-binding pockets.

  • Antimicrobial Agents: The amino group facilitates interactions with bacterial enzymes .

Case Study: Analogs in Clinical Trials

While no direct derivatives are currently in trials, structurally related compounds like 5-fluorouracil demonstrate the therapeutic potential of fluorinated heterocycles. This underscores the untapped potential of 2,5-Difluoropyridin-3-amine .

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